molecular formula C22H25N5O B2992063 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline CAS No. 2319719-92-9

2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline

Cat. No. B2992063
CAS RN: 2319719-92-9
M. Wt: 375.476
InChI Key: WMDTVOHWTHZKKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the pyridazine and quinoxaline rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Many compounds with similar structures are studied for their potential as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety precautions should be taken when handling it, especially if its properties are not well known .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve developing new methods to synthesize it or derivatives of it .

properties

IUPAC Name

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-15-22(24-20-5-3-2-4-19(20)23-15)27-12-10-16(11-13-27)14-28-21-9-8-18(25-26-21)17-6-7-17/h2-5,8-9,16-17H,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDTVOHWTHZKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)COC4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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